Spiro[chroman-2,4'-piperidine] hydrochloride CAS number 400729-14-8 properties
Spiro[chroman-2,4'-piperidine] hydrochloride CAS number 400729-14-8 properties
An In-depth Technical Guide to Spiro[chroman-2,4'-piperidine] hydrochloride (CAS 400729-14-8): Properties, Synthesis, and Therapeutic Potential
Introduction
The spiro[chroman-2,4'-piperidine] scaffold represents a privileged heterocyclic system in modern medicinal chemistry. Its unique, rigid, and three-dimensional architecture has established it as a foundational core for designing novel therapeutics.[1] This scaffold is a key structural component in a multitude of biologically active compounds, serving as a versatile starting point for developing agents that target critical biological entities like G-protein coupled receptors (GPCRs) and enzymes.[1][2][3] The hydrochloride salt, identified by CAS number 400729-14-8, enhances the compound's solubility and handling properties, making it particularly relevant for research and development.
This technical guide offers a comprehensive overview of Spiro[chroman-2,4'-piperidine] hydrochloride, synthesizing available data on its physicochemical properties, synthesis, and diverse pharmacological applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this potent pharmacophore in their discovery programs.
Physicochemical and Structural Properties
Publicly available experimental data for the core hydrochloride salt is limited; however, information from supplier data sheets and studies on its derivatives provides critical insights into the compound's characteristics.[1]
Compound Identification and Properties
The fundamental properties of Spiro[chroman-2,4'-piperidine] hydrochloride and its parent free base are summarized below. The availability of the hydrochloride salt is a strong indicator of the basic nature of the piperidine nitrogen, a key feature influencing its aqueous solubility and formulation potential.[1]
| Property | Value | Reference |
| Compound Name | Spiro[chroman-2,4'-piperidine] hydrochloride | [4] |
| CAS Number | 400729-14-8 | [4][5][6] |
| Molecular Formula | C₁₃H₁₈ClNO | [4][6] |
| Molecular Weight | 239.74 g/mol | [1][4][6] |
| IUPAC Name | spiro[chromane-2,4'-piperidine] hydrochloride | [4] |
| Synonyms | 3,4-dihydrospiro[chromene-2,4'-piperidine] hydrochloride | [7] |
| Purity | ≥95% (Typical) | [4][5] |
| Physical Form | Solid | |
| Parent Compound | Spiro[chroman-2,4'-piperidine] | [8] |
| Parent CAS | 147372-85-8 | [8] |
| Parent Formula | C₁₃H₁₇NO | [1][8] |
| Parent Mol. Weight | 203.28 g/mol | [1][8] |
Standard Protocols for Property Determination
Accurate characterization of physicochemical properties is paramount for drug development. The following are standard, validated protocols for determining key parameters for this class of compounds.
The melting point is a crucial indicator of purity.
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Sample Preparation : A small, dry sample of the compound is packed into a capillary tube.
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Apparatus Setup : The capillary tube is placed in a calibrated melting point apparatus with a heating block.
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Heating : The temperature is increased rapidly to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
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Data Recording : The temperature at which the first liquid appears and the temperature at which the solid is completely melted are recorded. A pure compound typically exhibits a narrow melting range of 0.5-2°C.[1]
LogP is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.
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Phase Preparation : n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together overnight, followed by separation. This step is critical to prevent volume changes during the experiment.
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Sample Preparation : A known quantity of the compound is dissolved in the phase in which it is more soluble.
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Partitioning : A precise volume of the sample solution is combined with a precise volume of the other phase. The mixture is shaken vigorously for 1-2 hours to allow the compound to partition between the two immiscible layers until equilibrium is reached.[1]
-
Phase Separation : The mixture is centrifuged to achieve a clean separation of the octanol and aqueous layers.
-
Concentration Analysis : The concentration of the compound in each phase is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][9]
-
Calculation : The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[1]
Synthesis and Characterization
The synthesis of the spiro[chroman-2,4'-piperidine] scaffold often proceeds through the formation of the ketone analogue, spiro[chroman-2,4'-piperidin]-4-one, which serves as a versatile intermediate for further derivatization.[10]
General Synthetic Pathway
A widely adopted method is the multi-component condensation reaction developed by Kabbe.[10] This involves the thermal condensation of 2-hydroxyacetophenone with an N-protected piperidone (e.g., N-Boc-4-piperidone) in the presence of a base like pyrrolidine. The resulting N-Boc protected spiro-ketone can then be deprotected using an acid, such as trifluoroacetic acid (TFA), to yield the free amine, which is subsequently coupled with various reagents to produce the final target compounds.[10][11]
Caption: General synthesis workflow for spiro[chroman-2,4'-piperidin]-4-one derivatives.
Analytical Characterization
The structural integrity and purity of synthesized compounds are confirmed using a suite of standard analytical techniques. These typically include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure.[10]
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.[10]
Biological Activity and Therapeutic Applications
The spiro[chroman-2,4'-piperidine] scaffold has been successfully exploited to develop potent modulators of several high-value therapeutic targets.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in epigenetic regulation. Their inhibition can lead to a more open chromatin structure, altering gene expression to induce cell cycle arrest and apoptosis in cancer cells.[1] A series of spiro[chroman-2,4'-piperidine] derivatives have been developed as novel HDAC inhibitors.[12][13] These compounds demonstrated improved pharmacokinetic profiles and significant in vivo antitumor activity in xenograft models, highlighting their potential as anticancer agents.[12][13]
Caption: Mechanism of action for HDAC inhibitors based on the spiro scaffold.[1]
G-Protein-Coupled Receptor 119 (GPR119) Agonism
GPR119 is a GPCR expressed primarily in pancreatic β-cells and intestinal L-cells. Its activation by agonists leads to increased intracellular cyclic AMP (cAMP) levels, which potentiates glucose-stimulated insulin secretion.[1][14] This makes GPR119 an attractive target for the treatment of type 2 diabetes. Novel, potent, and orally bioavailable GPR119 agonists have been discovered based on the spiro[chroman-2,4'-piperidine] scaffold.[14] Optimized compounds from this series demonstrated significant glucose-lowering effects in in vivo models.[14]
Caption: Gs-protein signaling pathway initiated by GPR119 receptor agonists.[1]
Serotonin 2C (5-HT₂C) Receptor Agonism
The 5-HT₂C receptor, a Gq-coupled GPCR, is a key modulator of mood, appetite, and cognition. Biased agonists, which preferentially activate G-protein signaling over β-arrestin pathways, are sought to enhance therapeutic efficacy and reduce side effects. Derivatives of the related spiro[chromene-2,4'-piperidine] scaffold have been identified as potent, selective, and Gq-biased 5-HT₂C receptor partial agonists.[11] The lead compound from this series showed high potency with no observed activity at related 5-HT₂A or 5-HT₂B receptors and exhibited low inhibition of the hERG channel, suggesting a favorable safety profile.[11]
Other Therapeutic Targets
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Anticancer Activity : Beyond HDAC inhibition, derivatives of the spiro[chroman-2,4'-piperidin]-4-one core have demonstrated direct cytotoxic activity against human cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancers.[3][10] Mechanistic studies revealed that the most active compounds induce apoptosis and cause cell cycle arrest.[10]
-
Acetyl-CoA Carboxylase (ACC) Inhibition : The spiro-ketone scaffold has been used to design inhibitors of ACC, a critical enzyme in fatty acid synthesis.[1][15] These inhibitors have potential applications in treating metabolic diseases. Compound 38j from one study was shown to increase whole-body fat oxidation in mice.[15]
Safety and Handling
According to available Safety Data Sheets (SDS), Spiro[chroman-2,4'-piperidine] hydrochloride is a solid compound.[5] While specific toxicity data is not extensively detailed, standard laboratory precautions for handling chemical solids are required.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling : Avoid inhalation of dust and direct contact with skin and eyes.
-
First Aid : In case of contact, wash the affected area thoroughly with water. If symptoms persist, consult a physician and provide them with the SDS.[5]
Conclusion
Spiro[chroman-2,4'-piperidine] hydrochloride (CAS 400729-14-8) is the salt form of a highly valued and versatile chemical scaffold. Its rigid, spirocyclic structure provides a unique conformational constraint that has proven exceptionally useful in the design of potent and selective modulators for a diverse range of therapeutic targets, including enzymes like HDAC and ACC, and GPCRs such as GPR119 and 5-HT₂C. The demonstrated success of its derivatives in preclinical models for oncology, metabolic disorders, and neuroscience underscores the immense potential of this pharmacophore. This guide provides a foundational understanding for scientists aiming to explore and expand upon the rich medicinal chemistry of the spiro[chroman-2,4'-piperidine] core.
References
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Al-Warhi, T., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 063-071. Retrieved from [Link]
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ResearchGate. (n.d.). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. Retrieved from [Link]
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Wang, Y., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 12(4), 586-592. Retrieved from [Link]
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ResearchGate. (n.d.). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). Retrieved from [Link]
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Koshizuka, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241. Retrieved from [Link]
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Valente, S., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(8), 1365-1370. Retrieved from [Link]
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